6-Bromo-2-(4-methylphenyl)quinoline-4-carbonyl chloride
Overview
Description
Preparation Methods
The synthesis of 6-Bromo-2-(4-methylphenyl)quinoline-4-carbonyl chloride typically involves the reaction of 6-bromo-2-(4-methylphenyl)quinoline with thionyl chloride (SOCl2) under reflux conditions . The reaction proceeds as follows:
Starting Material: 6-Bromo-2-(4-methylphenyl)quinoline
Reagent: Thionyl chloride (SOCl2)
Conditions: Reflux
Chemical Reactions Analysis
6-Bromo-2-(4-methylphenyl)quinoline-4-carbonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction:
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common reagents and conditions for these reactions include palladium catalysts for coupling reactions and various nucleophiles for substitution reactions .
Scientific Research Applications
6-Bromo-2-(4-methylphenyl)quinoline-4-carbonyl chloride is used in various scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Medicine: While not directly used in therapeutic applications, it serves as a precursor for the synthesis of potential pharmaceutical agents.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Bromo-2-(4-methylphenyl)quinoline-4-carbonyl chloride involves its reactivity with various nucleophiles and its ability to participate in coupling reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparison with Similar Compounds
Similar compounds to 6-Bromo-2-(4-methylphenyl)quinoline-4-carbonyl chloride include:
4-Bromoquinoline: This compound has a similar quinoline structure but lacks the carbonyl chloride group.
6-Bromo-2-phenylquinoline: Similar in structure but without the methyl group on the phenyl ring.
The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct reactivity and applications .
Properties
IUPAC Name |
6-bromo-2-(4-methylphenyl)quinoline-4-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrClNO/c1-10-2-4-11(5-3-10)16-9-14(17(19)21)13-8-12(18)6-7-15(13)20-16/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQIUEYXETREWMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401204766 | |
Record name | 6-Bromo-2-(4-methylphenyl)-4-quinolinecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401204766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1160264-99-2 | |
Record name | 6-Bromo-2-(4-methylphenyl)-4-quinolinecarbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1160264-99-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-2-(4-methylphenyl)-4-quinolinecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401204766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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